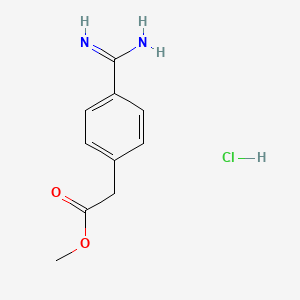

![molecular formula C5H3ClN4 B1148870 6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピラジン CAS No. 1314974-66-7](/img/structure/B1148870.png)

6-クロロ-[1,2,4]トリアゾロ[4,3-a]ピラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in reaction mechanism studies.

Biology: OSM-S-594 has shown potential as an inhibitor of specific biological pathways, making it a candidate for further investigation in biological assays.

Medicine: The compound is being explored for its potential as an antimalarial agent, with studies focusing on its efficacy and mechanism of action against the malaria parasite.

作用機序

OSM-S-594の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、マラリア寄生虫の生存と増殖に関与する重要な酵素やタンパク質を阻害することによって効果を発揮すると考えられています。 この阻害は、重要な生物学的プロセスを阻害し、寄生虫の死をもたらします .

類似の化合物との比較

類似の化合物

OSM-S-106: アミノチエノピリミジン系から生まれた別の化合物で、マラリア治療薬としての可能性が知られています.

OSM-S-137: OSM-S-594と構造的に類似していますが、官能基と生物学的活性が異なる関連化合物です.

独自性

OSM-S-594は、特定の官能基の組み合わせと、複数の生物学的標的を阻害する能力により、ユニークな存在です。

生化学分析

Biochemical Properties

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its potential as an anticancer agent, where it interacts with specific kinases and proteins involved in cell proliferation .

Cellular Effects

The effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly those involved in cell survival and apoptosis, such as the Bcl-2 and caspase pathways . Furthermore, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, in bacterial cells, it inhibits key enzymes involved in cell wall synthesis, resulting in cell lysis and death . In cancer cells, it inhibits kinases such as c-Met, which are crucial for cell proliferation and survival . Additionally, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine can induce changes in gene expression by interacting with DNA and transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine in laboratory settings are important factors that influence its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine can have sustained effects on cellular function, particularly in in vitro settings . Its stability in vivo may vary depending on the specific conditions and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and the presence of other compounds .

Transport and Distribution

The transport and distribution of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and apoptosis .

準備方法

合成経路と反応条件

OSM-S-594の合成には、チエノピリミジン骨格の構築と、それに続く様々な官能基の導入が含まれます。合成経路は通常、チオフェン出発物質の調製から始まり、その後、一連の反応によってチエノピリミジンコアが形成されます。

工業的生産方法

OSM-S-594の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成手順をスケールアップすることになります。これには、反応条件の最適化、より大きな反応器の使用、および厳格な品質管理措置による最終生成物の純度と収率の確保が含まれます。

化学反応の分析

反応の種類

OSM-S-594は、次のような様々な種類の化学反応を起こします。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。

還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。

置換: ハロゲン化やスルホン化などの置換反応は、チエノピリミジンコアに結合した官能基を修飾するために一般的に使用されます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ハロゲン化は臭素または塩素原子を導入することができ、スルホン化はチエノピリミジンコアにスルホンアミド基を付加することができます .

科学研究の応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および反応機構研究における参照化合物として使用されます。

生物学: OSM-S-594は、特定の生物学的経路の阻害剤として潜在的な効果を示しており、生物学的アッセイにおけるさらなる調査の候補となっています。

医学: この化合物は、マラリア寄生虫に対する有効性と作用機序に焦点を当てた研究により、マラリア治療薬としての可能性が模索されています。

類似化合物との比較

Similar Compounds

OSM-S-106: Another compound from the aminothienopyrimidine series, known for its potential antimalarial activity.

Uniqueness

OSM-S-594 is unique due to its specific combination of functional groups and its ability to inhibit multiple biological targets.

特性

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYXOXKPWJKVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314974-66-7 |

Source

|

| Record name | 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-METHYLBENZYL)OXY]BENZOIC ACID](/img/new.no-structure.jpg)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)

![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)